molecular formula C14H17NO3S B14576340 4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid CAS No. 61380-26-5

4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid

Cat. No.: B14576340
CAS No.: 61380-26-5
M. Wt: 279.36 g/mol
InChI Key: GHRMZYLHFLNVRY-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group, a methyl group, and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride under specific conditions . Another approach includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ microwave irradiation or catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can yield corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or pyrrole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyrrole moiety can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61380-26-5

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

4-methyl-2-[2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonic acid

InChI

InChI=1S/C14H17NO3S/c1-11-5-8-14(19(16,17)18)12(10-11)6-7-13-4-3-9-15(13)2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18)

InChI Key

GHRMZYLHFLNVRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)CCC2=CC=CN2C

Origin of Product

United States

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